3-Methyl-5-benzofuranol
Overview
Description
3-Methyl-5-benzofuranol is a compound with the molecular formula C9H8O2 . It is also known by other names such as 3-METHYL-1-BENZOFURAN-5-OL and 3-Methylbenzofuran-5-ol . The molecular weight of this compound is 148.16 g/mol .
Synthesis Analysis
The synthesis of this compound has been achieved through a three-step one-pot process from morpholine, propionaldehyde, and p-benzoquinone . This process has been reported to yield 85-87% of the product . The process avoids tedious multistep isolation and purification operations, enhancing production efficiency and reducing the amount of chemical waste .Molecular Structure Analysis
The molecular structure of this compound comprises nine carbon atoms, eight hydrogen atoms, and two oxygen atoms . The InChI key for this compound is CFWUXOWTWHWMSB-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include reactions with morpholine, propionaldehyde, and p-benzoquinone . The process is efficient and practical, and it has been shown to work well with a wide range of aliphatic aldehydes and ketone derivatives .Physical and Chemical Properties Analysis
This compound has a molecular weight of 148.16 g/mol . It has a computed XLogP3-AA value of 2.3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . The topological polar surface area is 33.4 Ų . The compound is solid in form .Scientific Research Applications
Photophysical and Solvent Effect Studies
- Benzofuran derivatives, specifically 5-methyl-benzofuran-3-yl-acetic acid hydrazide, have shown potential in the development of luminescent materials, fluorescent probes, and non-linear optical materials. Studies have focused on their photophysical properties, solvent effects, and molecular electrostatic potential plots (Maridevarmath et al., 2019).
Antiproliferative Properties
- Compounds containing benzofuran coupled with nitrogen heterocycles have been synthesized and tested for antiproliferative potential against cancer cells. These compounds show significant inhibition of various cancer cell lines, suggesting their usefulness in cancer research (Santoshkumar et al., 2016).
Synthesis and Application in Ribonucleosides
- Methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside has been utilized as a precursor in the synthesis of branched ribonucleosides, demonstrating its role in the development of nucleoside analogs (Li et al., 2007).
Enzyme Inhibition
- Specific benzofuran derivatives have shown inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential applications in the treatment of diseases like Alzheimer's (Luo et al., 2005).
Spectroscopic and Optoelectronic Properties
- The synthesis of benzofuran derivatives and investigation of their spectroscopic, reactivity, and optoelectronic properties show promise in organic electronics and antifungal activity (Hiremath et al., 2018).
Antimicrobial Activity
- Benzofuran derivatives have been synthesized and tested for their antimicrobial properties. Some derivatives showed moderate to significant inhibition of Gram-positive and Gram-negative bacteria, yeasts, and fungi (Ostrowska et al., 2013).
Properties
IUPAC Name |
3-methyl-1-benzofuran-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWUXOWTWHWMSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543318 | |
Record name | 3-Methyl-1-benzofuran-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7182-21-0 | |
Record name | 3-Methyl-5-benzofuranol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7182-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-1-benzofuran-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1-benzofuran-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.827 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the one-pot synthesis method described in the research for producing 3-Methyl-5-benzofuranol?
A1: The research highlights a three-step, one-pot process for synthesizing this compound from morpholine, propionaldehyde, and p-benzoquinone. [] This method is significant because it offers an 85–87% isolated yield, which is considerably high. [] Additionally, this approach streamlines the synthesis by avoiding the tedious multistep isolation and purification often required in traditional methods. [] This translates to a more efficient and potentially cost-effective way to produce this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.